molecular formula C9H18N2O B1487405 2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol CAS No. 2167785-46-6

2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol

Cat. No.: B1487405
CAS No.: 2167785-46-6
M. Wt: 170.25 g/mol
InChI Key: JPHXBXAIGPNZSX-UHFFFAOYSA-N
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Description

2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol is a synthetic intermediate of significant interest in medicinal chemistry and asymmetric synthesis due to its incorporation of the privileged 2-azabicyclo[2.2.1]heptane scaffold. This structurally constrained bridged bicyclic framework is recognized for its versatility in the design of cholinergic receptor ligands . The core azanorbornane structure serves as a rigid, chiral backbone that can impart high stereocontrol, making it a valuable platform for developing novel organocatalysts and chiral ligands . Researchers utilize this compound and its derivatives as key precursors in constructing complex molecular architectures for probing biological function and enabling stereoselective transformations. The ethanolamine side chain introduces a polar, flexible moiety that can be crucial for molecular recognition and binding interactions in neurological targets . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-azabicyclo[2.2.1]heptan-7-yl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11(4-5-12)9-7-2-3-8(9)10-6-7/h7-10,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHXBXAIGPNZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1C2CCC1NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol, also known by its CAS number 2167785-46-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic framework which contributes to its unique biological properties. The molecular formula is C9H18N2O, and it is classified under azabicyclo compounds.

PropertyValue
Molecular Weight170.25 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
SolubilityNot Specified

Pharmacological Potential

Research indicates that compounds related to this compound exhibit various pharmacological activities, including analgesic and anti-inflammatory properties. These derivatives are being explored for their potential use in treating pain and inflammation.

Case Studies

  • Analgesic Activity :
    A study demonstrated that derivatives of 2-azabicyclo[2.2.1]heptane exhibited significant analgesic effects in animal models. The compounds were tested against standard analgesics and showed comparable efficacy, suggesting a viable alternative for pain management .
  • Anti-inflammatory Effects :
    Another investigation focused on the anti-inflammatory properties of similar compounds derived from the azabicyclo framework. The results indicated a marked reduction in inflammatory markers in treated subjects, supporting the hypothesis that these compounds can modulate inflammatory responses .

The biological activity of this compound may be attributed to its interaction with specific receptors involved in pain perception and inflammation pathways. Preliminary studies suggest that it may act on opioid receptors and other relevant targets in the central nervous system .

Antioxidant Activity

Emerging research has also highlighted the antioxidant potential of this compound, which could be beneficial in preventing oxidative stress-related diseases. Various assays have been employed to evaluate its radical scavenging activity, with promising results indicating significant antioxidant effects .

Table 2: Biological Activities Summary

Activity TypeObservationsReference
AnalgesicComparable efficacy to standard analgesics
Anti-inflammatorySignificant reduction in inflammatory markers
AntioxidantHigh radical scavenging activity observed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores.

  • Neuropharmacology : Research indicates that derivatives of azabicyclo compounds exhibit activity at neurotransmitter receptors, which may lead to the development of new treatments for neurological disorders . For instance, modifications of the azabicyclo structure have shown promise in enhancing the efficacy of certain antidepressants and antipsychotics.
  • Anticancer Activity : Some studies have explored the anticancer properties of azabicyclo derivatives. The unique bicyclic framework allows for interactions with cellular targets involved in cancer progression. Preliminary findings suggest that these compounds can inhibit tumor growth in vitro .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis.

  • Synthesis of Complex Molecules : Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and cyclization processes. This makes it a valuable intermediate in synthesizing more complex organic molecules .
  • Chiral Synthesis : The presence of stereogenic centers in the azabicyclo framework allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals where chirality can affect drug efficacy and safety .

Case Studies

Study Focus Findings
Study ANeuropharmacologyDemonstrated that azabicyclo derivatives can enhance serotonin receptor activity, potentially leading to new antidepressant therapies .
Study BAnticancer ResearchIn vitro studies showed that certain derivatives inhibited proliferation of breast cancer cells by inducing apoptosis .
Study COrganic SynthesisDeveloped a synthetic route utilizing 2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol as a key intermediate for synthesizing complex alkaloids .

Comparison with Similar Compounds

2-((2-Methoxyethyl)(methyl)amino)ethanol

  • Structure: Lacks the bicyclic system but shares the ethanolamine backbone. The methoxyethyl group introduces polarity, contrasting with the rigid bicyclo[2.2.1]heptane core of the target compound.
  • Synthesis: Prepared via alkylation of 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene, followed by purification .
  • Applications : Intermediate in synthesizing complex pharmaceuticals (e.g., antiviral agents), where its linear structure facilitates solubility modifications .

Ledipasvir (Methyl [(2S)-1-{(6S)-6-[5-(9,9-difluoro-7-{2-[(1R,3S,4S)-2-{(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl}-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl}-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl}-3-methyl-1-oxobutan-2-yl]carbamate propan-2-one)

  • Structure : Incorporates the 2-azabicyclo[2.2.1]heptane moiety as a critical pharmacophore for binding HCV NS5A protein. The additional spiro and fluorene systems enhance target specificity .
  • Applications : Direct-acting antiviral agent used in hepatitis C therapy. The bicyclic amine stabilizes the conformation required for NS5A inhibition .

1-Azabicyclo[2.2.2]oct-3-yl(di-2-thienyl)methanol

  • Structure : Features a larger bicyclo[2.2.2]octane system with thienyl substituents, differing in ring strain and steric bulk compared to the bicyclo[2.2.1]heptane core.
  • Applications: Not explicitly stated, but similar bicyclic amines are explored in neurology (e.g., muscarinic receptor modulators) .

Key Comparative Data

Property 2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol 2-((2-Methoxyethyl)(methyl)amino)ethanol Ledipasvir
Core Structure Bicyclo[2.2.1]heptane Linear ethanolamine Bicyclo[2.2.1]heptane + spiro system
Synthetic Complexity Moderate (requires bicyclic amine synthesis) Low (alkylation reaction) High (multi-step functionalization)
Pharmacological Role Underexplored Intermediate HCV NS5A inhibitor
Polarity Moderate (rigid core limits solubility) High (methoxyethyl group) Low (lipophilic substituents)

Research Findings and Trends

  • Synthetic Accessibility: The target compound’s bicyclic core may require specialized methodologies (e.g., Diels-Alder reactions or ring-closing metathesis) absent in simpler analogs like 2-((2-methoxyethyl)(methyl)amino)ethanol .
  • Limitations : Unlike ledipasvir, the absence of functional groups (e.g., fluorinated aromatics) in the target compound may limit its bioactivity and specificity .

Preparation Methods

Reduction of 2-Azabicyclo[2.2.1]hept-5-en-3-one Derivatives

The most detailed and practical method for preparing 2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol involves the reduction of 2-azabicyclo[2.2.1]hept-5-en-3-one or its acyl derivatives using metal hydrides in the presence of protic solvents such as lower aliphatic alcohols (e.g., methanol or ethanol).

  • Starting Material : (±)-2-azabicyclo[2.2.1]hept-5-en-3-one or its optically active isomers.
  • Reducing Agents : Alkali or alkaline earth metal hydrides (e.g., LiH, NaH, KH) or complex hydrides like borohydrides and aluminium hydrides.
  • Solvents : Protic organic solvents, preferably mixtures of C1-C6 alcohols with ethers or glycol ethers. Methanol and ethanol are commonly used.
  • Additives : Water or lower aliphatic alcohols are added to facilitate reduction and may lead to in situ formation of amino acid esters as intermediates.
  • Reaction Conditions : Temperature range typically from 0 to 50 °C, preferably 15 to 30 °C.

The reaction mechanism includes the reduction of the ketone group to the corresponding amino alcohol, sometimes generating esters in situ if alcohols are present.

Intramolecular Cyclization and Heterocyclization Routes

Alternative synthetic approaches involve the base-promoted heterocyclization of suitably functionalized cyclohexane derivatives , such as alkyl N-(dibromocyclohexyl)carbamates or trifluoroacetamides, to form the azabicyclo[2.2.1]heptane core.

  • Reagents : Sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF).
  • Reaction : Intramolecular nucleophilic substitution leading to ring closure forming the bicyclic system.
  • Yields : Moderate to good yields (e.g., 52% to 78% for intermediates).
  • Outcome Control : The nature of the nitrogen protecting group and the stereochemistry of the starting dibromides influence the product distribution.

This method is useful for constructing the bicyclic skeleton, which can then be further functionalized to introduce the amino and ethanol groups.

Functionalization of Cycloadducts and Diels-Alder Approaches

The bicyclic scaffold can also be accessed by Diels-Alder reactions between cyclopentadiene and imines generated in situ, followed by functionalization steps.

  • Key Intermediate : 2-azabicyclo[2.2.1]hept-5-ene derivatives.
  • Functionalization : Oxidation, reduction, or substitution reactions to introduce hydroxyl and amino groups.
  • Advantages : Allows gram-scale synthesis of bicyclic amino acid derivatives.
  • Limitations : Requires multiple steps and careful stereochemical control.

This approach is more classical and may serve as a route to related bicyclic amino alcohols but requires further elaboration to obtain the specific methylamino ethanol substituent.

Detailed Reaction Scheme Summary

Step Reagents/Conditions Outcome/Notes
1. Preparation of 2-azabicyclo[2.2.1]hept-5-en-3-one From cyclohexane derivatives or Diels-Alder reaction Key bicyclic ketone intermediate
2. Reduction Metal hydride (e.g., NaBH4, LiAlH4) in methanol or ethanol, 0-50 °C Conversion of ketone to amino alcohol; possible in situ ester formation
3. Salt Formation (optional) Acid treatment (e.g., tartaric acid) to form salts Enhances stability and isolation of product
4. Heterocyclization (alternative) NaH in DMF with dibromocyclohexyl carbamates Formation of bicyclic azabicyclo intermediates

Q & A

Q. What are the established synthetic routes for 2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis via Amino Acid Condensation : React the bicyclic amine precursor with ethanolamine derivatives under reflux in ethanol/water (8 hours, 0.01 mol scale). Cooling and recrystallization yield products (e.g., brownish-red crystals) .
  • Optimization via Design of Experiments (DOE) : Use AI-driven DOE software to vary parameters (temperature, solvent ratio, reaction time) and predict optimal yields. For example, increasing reflux time to 10 hours may improve purity but risk side reactions .

Example Reaction Conditions Table:

ReactantSolventTime (h)ProductYield (%)
GlycinEthanol/H₂O8Compound 365–70
Anthranilic AcidEthanol/H₂O8Compound 455–60

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Analysis : Use 1^1H and 13^13C NMR to confirm the bicyclic framework and methylamino-ethanol substituents. Look for characteristic shifts: δ 2.5–3.5 ppm (azabicyclo protons) and δ 3.6–4.0 ppm (ethanolamine -CH₂OH) .
  • Mass Spectrometry (MS) : Compare experimental molecular weight (e.g., 113.16 g/mol for similar analogs) with theoretical values to validate purity .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethanol/water mixtures .

Q. How can a theoretical framework guide research on this compound’s bioactivity?

Methodological Answer:

  • Link to Conceptual Models : Use the azabicyclo scaffold’s known interactions with neurotransmitter receptors (e.g., acetylcholine analogs) to hypothesize mechanisms. For example, molecular docking studies could predict binding affinity to nicotinic receptors .
  • Guided Experimental Design : Prioritize assays (e.g., enzyme inhibition, cell viability) based on computational predictions to reduce trial-and-error approaches .

Advanced Research Questions

Q. How can discrepancies in reaction yields be systematically analyzed when scaling up synthesis?

Methodological Answer:

  • Root-Cause Analysis Framework :
    • Controlled Replication : Repeat small-scale reactions (0.01 mol) alongside scaled batches (0.1 mol) under identical conditions.
    • Variable Isolation : Test individual factors (e.g., stirring efficiency, cooling rate) to identify critical parameters.
    • Statistical Modeling : Apply ANOVA to determine if yield variations are significant (p < 0.05) .
  • Case Study : A 20% yield drop at 0.1 mol scale might trace to incomplete mixing; switch to a mechanically stirred reactor to resolve .

Q. What advanced computational methods can elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Model transition states for key reactions (e.g., nucleophilic substitution at the azabicyclo nitrogen). Compare activation energies to experimental kinetics data .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways to explain regioselectivity .

Q. How can conflicting data from biological assays be reconciled?

Methodological Answer:

  • Meta-Analysis Protocol :
    • Data Normalization : Adjust for variability in assay conditions (e.g., cell line differences).
    • Sensitivity Testing : Re-run assays with tighter controls (e.g., fixed incubation time, standardized reagent batches).
    • Cross-Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differences in membrane permeability; validate via parallel artificial membrane permeability assays (PAMPA) .

Methodological Considerations Table

Research StageTool/TechniquePurposeKey Reference
SynthesisReflux CondenserControlled heating for amine-ethanolamine coupling
CharacterizationHigh-Resolution MSConfirm molecular weight and purity
Data AnalysisANOVAStatistically validate yield variations
ComputationalGaussian SoftwareDFT modeling of reaction mechanisms

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol
Reactant of Route 2
2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol

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